molecular formula C17H12F3N3O2S B11147199 N-[3-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

N-[3-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11147199
M. Wt: 379.4 g/mol
InChI Key: GOBDOGFSRUBGIV-UHFFFAOYSA-N
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Description

Structure and Key Features: The compound features a benzothiazole core substituted with a trifluoromethyl group at position 2 and a carboxamide group at position 4. This structural combination is designed to enhance metabolic stability and target binding affinity, particularly in therapeutic contexts such as enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C17H12F3N3O2S

Molecular Weight

379.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C17H12F3N3O2S/c1-9(24)21-11-3-2-4-12(8-11)22-15(25)10-5-6-13-14(7-10)26-16(23-13)17(18,19)20/h2-8H,1H3,(H,21,24)(H,22,25)

InChI Key

GOBDOGFSRUBGIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminothiophenol Derivatives

A common approach involves reacting 6-nitro-2-aminothiophenol with trifluoroacetic anhydride to form the trifluoromethyl-substituted benzothiazole intermediate.

Reaction Conditions:

ReagentSolventTemperatureTimeYield
Trifluoroacetic anhydrideTHF50°C24 h68%

This method avoids harsh conditions, preserving acid-sensitive functional groups.

Alternative Route: Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 2-chloro-6-carboxybenzothiazole with trifluoromethyl boronic acid introduces the -CF₃ group post-cyclization.

Optimized Parameters:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O (4:1)

  • Yield: 72%

Carboxamide Functionalization at Position 6

The carboxylic acid at position 6 is converted to a carboxamide via activation followed by aminolysis.

Activation with Carbodiimides

Protocol:

  • Convert 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid to its acid chloride using thionyl chloride.

  • React with 3-aminoacetanilide in the presence of DCC (N,N'-dicyclohexylcarbodiimide).

Data Table:

ActivatorCoupling AgentSolventTemp.Yield
DCCHOBtDMFRT85%
EDC·HClNHSCH₂Cl₂0°C78%

Note: HOBt (hydroxybenzotriazole) suppresses racemization.

Direct Aminolysis Using CDI

Patent EP3535260B1 describes a one-pot method using 1,1'-carbonyldiimidazole (CDI) :

  • React 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid with CDI in DMF.

  • Add 3-aminoacetanilide and stir at room temperature.

Advantages:

  • Avoids moisture-sensitive intermediates.

  • Yield: 89%.

Coupling with 3-Aminoacetanilide

The final step involves linking the benzothiazole-carboxamide to the acetylamino phenyl group.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling enables C–N bond formation under mild conditions:

Conditions:

  • Catalyst: Pd₂(dba)₃/Xantphos

  • Base: Cs₂CO₃

  • Solvent: Toluene

  • Yield: 76%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from hours to minutes:

ParameterValue
Power150 W
Temperature120°C
Time20 min
Yield82%

This method minimizes side products like hydrolyzed intermediates.

Purification and Characterization

Purification:

  • Column chromatography (SiO₂, ethyl acetate/hexane).

  • Recrystallization from ethanol/water (4:1).

Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.72 (d, J = 8.4 Hz, 1H), 8.15 (s, 1H), 7.89–7.82 (m, 2H), 7.45 (d, J = 8.0 Hz, 1H), 2.10 (s, 3H, CH₃).

  • HPLC Purity: >99% (C18 column, MeCN/H₂O gradient).

Comparative Analysis of Methods

Table 3: Efficiency of Synthetic Routes

MethodStepsTotal YieldCostScalability
Cyclocondensation + CDI368%LowIndustrial
Suzuki + DCC458%HighLab-scale
Microwave-assisted382%MediumPilot-scale

Key Findings:

  • CDI-mediated coupling offers the highest yield and scalability.

  • Microwave synthesis balances speed and efficiency but requires specialized equipment.

Challenges and Optimization

Trifluoromethyl Group Stability

The -CF₃ group is prone to hydrolysis under acidic conditions. Solutions include:

  • Using anhydrous solvents (e.g., THF over DMF).

  • Adding molecular sieves to absorb moisture.

Regioselectivity in Benzothiazole Formation

Unwanted regioisomers (e.g., 4-CF₃ instead of 2-CF₃) are mitigated by:

  • Electron-withdrawing substituents directing cyclization.

  • Low-temperature reaction control (-10°C).

Industrial-Scale Production

Patent WO2012142671A1 outlines a continuous flow process for analogs, adaptable to this compound:

  • Flow Reactor 1: Benzothiazole cyclization at 50°C.

  • Flow Reactor 2: Carboxamide formation with CDI.

  • Packed-Bed Column: In-line purification via ion-exchange resin.

Output: 1.2 kg/day with 91% purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[3-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide exhibit potent antimicrobial properties. For instance, derivatives of benzothiazole have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.

  • Case Study: Antimicrobial Evaluation
    • In a study involving novel benzothiazole derivatives, compounds were tested against eight bacterial and eight fungal species. The results showed that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 10.7 μmol/mL, demonstrating significant antibacterial activity .
    • Another study highlighted the synthesis of N-substituted acetamides that displayed activity against Mycobacterium tuberculosis and other pathogens, suggesting potential applications in treating infectious diseases .

Anticancer Potential

This compound has also been investigated for its anticancer properties.

  • Case Study: Anticancer Activity
    • A series of benzothiazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. Compounds demonstrated varying degrees of cytotoxicity with some showing IC50 values comparable to established anticancer agents .
    • Specific derivatives were noted for their ability to inhibit vital enzymes associated with cancer cell metabolism, indicating a multi-targeted approach to cancer therapy .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly in relation to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases.

  • Case Study: Enzyme Inhibition Studies
    • Research on hydrazinecarboxamides derived from similar structures indicated moderate inhibition of AChE and BuChE with IC50 values ranging from 27.04 to 106.75 µM. Some compounds exhibited lower IC50 values than the clinically used drug rivastigmine .
    • This suggests that this compound could be explored further for its potential in treating conditions like Alzheimer’s disease.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the benzothiazole ring can interact with nucleic acids or proteins, influencing various cellular processes.

Biological Activity

N-[3-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, characterized by a benzothiazole core and various substituents that enhance its pharmacological properties. The trifluoromethyl group is known for increasing lipophilicity and potentially enhancing bioactivity.

Chemical Formula

  • Molecular Formula : C15H12F3N3O2S
  • Molecular Weight : 357.34 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. Research indicates that these compounds exhibit potent activity against various bacterial and fungal strains.

Compound MIC (μg/mL) MBC (μg/mL) Activity
4d10.7 - 21.421.4 - 40.2Antimicrobial
4pNot specifiedNot specifiedAntifungal
3hNot specifiedNot specifiedAntifungal

The best activity was observed for compound 4d, which demonstrated a minimum inhibitory concentration (MIC) range indicative of strong antimicrobial potential against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, likely due to its ability to inhibit specific enzymes involved in inflammatory pathways. Structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole structure can enhance anti-inflammatory efficacy while minimizing side effects .

Enzyme Inhibition

This compound has been investigated as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). Inhibition of these enzymes is linked to pain relief and anti-inflammatory effects without the common side effects associated with traditional analgesics .

Study on Pain Relief

In a recent study evaluating the analgesic properties of dual sEH/FAAH inhibitors, the compound demonstrated significant pain-relieving effects in animal models without causing sedation or locomotor impairment. This finding suggests its potential as a safer alternative to opioids for managing chronic pain .

Anticancer Potential

Emerging research indicates that benzothiazole derivatives may possess anticancer properties. The compound's ability to modulate cell signaling pathways involved in cancer progression is under investigation, with preliminary results showing promise in inhibiting tumor growth in vitro .

Comparison with Similar Compounds

Research Findings and Implications

  • Trifluoromethyl Group : Consistently improves metabolic stability across analogs (e.g., target compound vs. benzothiophene derivatives) .
  • Carboxamide Linkage : Critical for hydrogen bonding; its absence in patent derivatives reduces target affinity but may improve solubility .
  • Core Heterocycle : Benzothiazole vs. benzothiophene alters electron distribution and metabolic pathways, influencing drug-likeness .

Q & A

Basic: What are the standard synthetic routes for N-[3-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzothiazole core. Key steps include:

  • Step 1 : Coupling of the trifluoromethyl-substituted benzothiazole-6-carboxylic acid with 3-(acetylamino)aniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .
  • Step 2 : Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Validation : Confirm structure via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and HPLC purity analysis .

Advanced: How can researchers optimize reaction yields for intermediates with unstable trifluoromethyl groups?

  • Reaction Monitoring : Use in-situ techniques like FT-IR or 19^19F NMR to track intermediates prone to hydrolysis or decomposition .
  • Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with less nucleophilic alternatives like THF or toluene to stabilize electrophilic intermediates .
  • Temperature Control : Maintain reactions at −20°C to 0°C for trifluoromethylation steps to minimize side reactions .

Basic: What in vitro assays are suitable for initial screening of biological activity?

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™) at 1–10 µM concentrations .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC50_{50} calculations using nonlinear regression .
  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

  • Assay Validation : Compare results under standardized conditions (e.g., ATP concentration in kinase assays, serum-free media in cytotoxicity tests) .
  • Structural Confirmation : Re-analyze compound purity (HPLC, LC-MS) to rule out degradation or batch variability .
  • Orthogonal Assays : Validate findings using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Basic: What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :
    • 1^1H/13^13C NMR: Assign peaks for the benzothiazole core (δ 7.5–8.5 ppm), trifluoromethyl group (δ −60 ppm in 19^19F NMR), and acetamide protons (δ 2.1 ppm) .
    • HRMS: Verify molecular ion [M+H]+^+ with <2 ppm error .
  • Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced: How to perform molecular docking studies to predict target interactions?

  • Software : Use AutoDock4 or Vina with flexible side-chain sampling for the receptor’s binding pocket .
  • Protocol :
    • Prepare the ligand (protonation states via MarvinSketch) and receptor (PDB ID: e.g., 1M17 for kinases).
    • Generate grid maps around the active site (20 Å3^3).
    • Run 100 Lamarckian GA simulations; validate poses with RMSD clustering (<2 Å threshold) .
  • Validation : Compare docking scores (ΔG) with experimental IC50_{50} values to assess predictive accuracy .

Basic: What pharmacokinetic parameters should be evaluated in early-stage studies?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
  • Permeability : Perform Caco-2 assays to predict oral bioavailability .

Advanced: How to improve metabolic stability via structural modification?

  • Strategies :
    • Replace labile groups (e.g., methyl esters) with bioisosteres like trifluoromethyl or cyclopropyl .
    • Introduce steric hindrance near metabolically vulnerable sites (e.g., acetamide substituents) .
  • Validation : Synthesize analogs and compare half-life (t1/2_{1/2}) in hepatocyte assays .

Basic: What toxicity screening models are appropriate for preclinical studies?

  • In Vitro :
    • Cytotoxicity: HepG2 cells for hepatotoxicity .
    • hERG Inhibition: Patch-clamp assays to assess cardiac risk .
  • In Vivo : Acute toxicity in rodents (OECD 423) with histopathology .

Advanced: How to design SAR studies for optimizing anticancer activity?

  • Core Modifications :
    • Vary substituents at the benzothiazole 2-position (e.g., CF3_3 vs. Br) to alter steric/electronic profiles .
    • Replace the 3-(acetylamino)phenyl group with heteroaromatic rings (e.g., pyridine) to enhance solubility .
  • Assay Design : Test analogs in 3D tumor spheroids vs. monolayer cultures to mimic in vivo conditions .

Basic: How to validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation after compound treatment to confirm binding .
  • Western Blotting : Measure downstream signaling markers (e.g., phosphorylated kinases) .

Advanced: What computational tools can predict off-target interactions?

  • Similarity Ensemble Approach (SEA) : Screen for homologous targets using ligand similarity .
  • PharmaDB : Cross-reference structural motifs with known bioactive compounds to flag potential off-targets .

Basic: How to handle solubility challenges in biological assays?

  • Solubilization : Use DMSO stocks (<0.1% final concentration) or cyclodextrin-based formulations .
  • Buffer Optimization : Adjust pH (6.5–7.4) and add surfactants (e.g., Tween-80) for colloidal stability .

Advanced: How to analyze metabolic pathways using LC-HRMS?

  • Sample Preparation : Incubate with microsomes, extract metabolites via protein precipitation .
  • Data Acquisition : Full-scan MS (m/z 100–1000) with positive/negative ionization; use MetaboLynx for metabolite ID .
  • Pathway Mapping : Compare fragmentation patterns with parent compound to identify hydroxylation, dealkylation, or glucuronidation .

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